2-benzoyl-N-isopentylbenzamide
Description
2-Benzoyl-N-isopentylbenzamide (CAS Reg. No. 923557-36-2) is a benzamide derivative with the molecular formula C₁₉H₂₁NO₂ (molecular weight: 295.38 g/mol). Its structure comprises a benzamide core substituted with a benzoyl group at the 2-position and an isopentyl (3-methylbutyl) chain attached to the nitrogen atom. Benzamides are widely studied for applications in pharmaceuticals, agrochemicals, and material science due to their stability and hydrogen-bonding capabilities .
Properties
CAS No. |
923557-36-2 |
|---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4g/mol |
IUPAC Name |
2-benzoyl-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C19H21NO2/c1-14(2)12-13-20-19(22)17-11-7-6-10-16(17)18(21)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
InChI Key |
MZVFUHADNRFYLC-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-N-isopentylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-N-isopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form carboxyl groups.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide nitrogen under acidic or basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-benzoyl-N-isopentylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzoyl-N-isopentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism . The compound’s effects are mediated through hydrogen bonding interactions with key residues in the active site of the target enzyme .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The table below compares 2-benzoyl-N-isopentylbenzamide with compounds sharing structural or functional similarities, including benzoate esters and other C₁₉H₂₁NO₂ isomers:
| Compound Name | CAS # | Molecular Formula | Functional Group | Key Substituents |
|---|---|---|---|---|
| 2-Benzoyl-N-isopentylbenzamide | 923557-36-2 | C₁₉H₂₁NO₂ | Benzamide | Benzoyl (2-position), isopentyl |
| Phenyl benzoate | 93-99-2 | C₁₃H₁₀O₂ | Benzoate ester | Phenyl, benzoyloxy |
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | Benzoate ester | Methyl, benzoyloxy |
| P-Acetoxybenzylidene P-butylaniline | 36395-07-0 | C₁₉H₂₁NO₂ | Aniline derivative | Acetoxy, butyl |
Key Observations:
- Lipophilicity : The isopentyl substituent increases lipophilicity compared to smaller alkyl chains (e.g., methyl in methyl benzoate) or aromatic groups (e.g., phenyl in phenyl benzoate), which may enhance membrane permeability in biological systems .
- Isomeric Differences: Despite sharing the molecular formula C₁₉H₂₁NO₂ with P-acetoxybenzylidene P-butylaniline, the aniline derivative lacks the amide bond, leading to distinct reactivity and solubility profiles .
Physicochemical and Application-Based Comparisons
Solubility and Stability:
- Amides vs. Esters : Benzamides like 2-benzoyl-N-isopentylbenzamide generally exhibit lower solubility in polar solvents compared to benzoate esters due to reduced polarity. However, their hydrolytic stability is superior, making them preferable in prolonged-release formulations .
- Branched vs. Straight-Chain Alkyl Groups: The isopentyl group in 2-benzoyl-N-isopentylbenzamide may improve solubility in non-polar solvents compared to straight-chain analogs (e.g., n-pentyl derivatives), as branching disrupts crystalline packing .
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